Dimethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by the presence of a nitrophenyl group and two carboxylate groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the dihydropyridine ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques like recrystallization and chromatography are used to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted dihydropyridine.
Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.
Scientific Research Applications
3,5-DIMETHYL 1-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in cardiovascular diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dihydropyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive drug with a similar dihydropyridine structure.
Nicardipine: A dihydropyridine calcium channel blocker used in the treatment of angina and hypertension.
Uniqueness
3,5-DIMETHYL 1-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N2O6 |
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Molecular Weight |
332.31 g/mol |
IUPAC Name |
dimethyl 1-methyl-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H16N2O6/c1-17-8-12(15(19)23-2)14(13(9-17)16(20)24-3)10-4-6-11(7-5-10)18(21)22/h4-9,14H,1-3H3 |
InChI Key |
JRDGVJFYDFEZOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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